molecular formula C7H6FNO2 B1295202 4-Fluoro-3-nitrotoluene CAS No. 446-11-7

4-Fluoro-3-nitrotoluene

Cat. No.: B1295202
CAS No.: 446-11-7
M. Wt: 155.13 g/mol
InChI Key: OORBDHOQLZRIQR-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrotoluene can be synthesized through several methods. One common route involves the nitration of 4-fluorotoluene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-Fluoro-3-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Fluoro-3-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-3-nitrotoluene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-nitrotoluene is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of both electron-withdrawing (fluorine and nitro) and electron-donating (methyl) groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORBDHOQLZRIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196234
Record name 4-Fluoro-3-nitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-11-7
Record name 4-Fluoro-3-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446117
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Record name 446-11-7
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Record name 4-Fluoro-3-nitrotoluene
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Record name 4-Fluoro-3-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the purpose of using 4-Fluoro-3-nitrotoluene in the study on acerogenin synthesis?

A1: In this study, this compound was not used as a building block in the synthesis of acerogenins. Instead, it served as a model electrophile in an experiment designed to investigate the cyclization mechanism of a key precursor molecule, 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one (18). [] The researchers aimed to determine if the cyclization of 18 to form the macrocycle proceeded through a pre-organized, intramolecular pathway or a less efficient intermolecular route.

Q2: What did the experiments with this compound reveal about the cyclization mechanism?

A2: When the cyclization of 18 was conducted in the presence of this compound, only the desired 15-membered macrocycle (19) was isolated. [] This outcome provided strong evidence that the cyclization favors an intramolecular pathway. The presence of an external electrophile, this compound, did not lead to its incorporation into the final product, suggesting that the pre-organized conformation of 18 strongly favors intramolecular reaction over competing intermolecular interactions.

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